alfa-Nitrostilbeno

Descripción general

Descripción

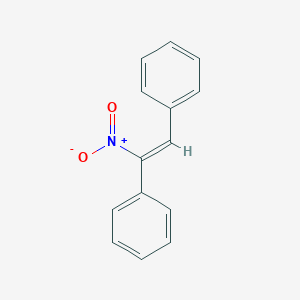

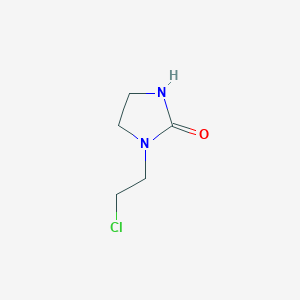

CID-2818500, also known as 1,1’- (1-nitro-1,2-ethenediyl)bis-benzene, is a chemical compound with the molecular formula C14H11NO2 and a molecular weight of 225.24. It is a selective inhibitor of protein arginine methyltransferase 1 (PRMT1) and protein arginine methyltransferase 8 (PRMT8). This compound is significant in the field of epigenetics, transcription, and translation due to its ability to inhibit specific methyltransferases involved in chromatin modification and signal transduction .

Aplicaciones Científicas De Investigación

CID-2818500 has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitroalkene chemistry.

Biology: Investigated for its role in inhibiting protein arginine methyltransferases, which are involved in gene expression regulation and signal transduction.

Medicine: Explored for its potential therapeutic applications in diseases where dysregulation of protein arginine methylation is implicated, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of novel inhibitors for epigenetic targets and as a chemical probe in drug discovery

Mecanismo De Acción

CID-2818500 exerts its effects by selectively inhibiting protein arginine methyltransferase 1 and protein arginine methyltransferase 8. The inhibition occurs through the binding of CID-2818500 to the S-adenosylmethionine (SAM)-binding cysteine present only in type I protein arginine methyltransferases. This binding prevents the transfer of methyl groups to arginine residues on histone proteins, thereby affecting chromatin structure and gene expression .

Safety and Hazards

Safety measures for handling alpha-Nitrostilbene include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Alpha-Nitrostilbene has been found to interact with various biomolecules. For instance, it has been shown to have potential anti-influenza virus activity . The nitro-containing compounds, such as Alpha-Nitrostilbene, strongly reduced viral replication

Cellular Effects

Preliminary studies suggest that it may influence cell function by interfering with the nuclear-cytoplasmic traffic of viral nucleoprotein, probably inhibiting cellular kinases involved in the regulation of specific steps of the virus life cycle .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression

Metabolic Pathways

It is known that stilbenes are derived from the phenylpropanoid pathway

Métodos De Preparación

Synthetic Routes and Reaction Conditions

CID-2818500 can be synthesized through a reaction involving the condensation of benzaldehyde with nitromethane in the presence of a base. The reaction typically proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the nitrostilbene structure. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of CID-2818500 follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

CID-2818500 undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of 1,1’- (1-amino-1,2-ethenediyl)bis-benzene.

Substitution: Formation of various substituted nitrostilbenes depending on the electrophile used.

Comparación Con Compuestos Similares

Similar Compounds

- 1,1’- (1-nitro-1,2-ethenediyl)bis-benzene (trans-α-Nitrostilbene)

- 1,1’- (1-amino-1,2-ethenediyl)bis-benzene

- 1,1’- (1-chloro-1,2-ethenediyl)bis-benzene

Uniqueness

CID-2818500 is unique due to its selective inhibition of protein arginine methyltransferase 1 and protein arginine methyltransferase 8, while not affecting other protein arginine methyltransferases such as protein arginine methyltransferase 3, protein arginine methyltransferase 4, and protein arginine methyltransferase 6. This selectivity makes it a valuable tool in studying the specific roles of protein arginine methyltransferase 1 and protein arginine methyltransferase 8 in cellular processes .

Propiedades

IUPAC Name |

[(Z)-2-nitro-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFBVYLHLLTNLI-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215-07-2 | |

| Record name | Stilbene, alpha-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B120421.png)

![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)

![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)